molecular formula C7H12O3 B13882662 2,2-Dimethyl-3-oxopentanoic acid

2,2-Dimethyl-3-oxopentanoic acid

Cat. No.: B13882662
M. Wt: 144.17 g/mol
InChI Key: VTSUDEJODRBGET-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxopentanoic acid is an organic compound with the molecular formula C7H12O3 It is a derivative of pentanoic acid, characterized by the presence of a ketone group at the third carbon and two methyl groups at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-3-oxopentanoic acid can be synthesized through several methods. One common approach involves the acetoacetic ester synthesis, where a di-ester of acetoacetic acid is deprotonated with a weak base, followed by alkylation with an appropriate alkyl halide. The resulting product undergoes hydrolysis and decarboxylation to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dimethyl-3-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: It serves as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-3-oxopentanoic acid is unique due to its specific arrangement of methyl and ketone groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2,2-dimethyl-3-oxopentanoic acid

InChI

InChI=1S/C7H12O3/c1-4-5(8)7(2,3)6(9)10/h4H2,1-3H3,(H,9,10)

InChI Key

VTSUDEJODRBGET-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(C)C(=O)O

Origin of Product

United States

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